3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid
Description
3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid (CAS: 1214694-25-3) is a synthetic organic compound with the molecular formula C₁₆H₁₄N₂O₄S and a molecular weight of 330.36 g/mol. Its structure features a propanoic acid backbone substituted with a 4-cyanophenyl group at the 3-position and a phenylsulfonamide group at the 2-position.
Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonamido)-3-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c17-11-13-8-6-12(7-9-13)10-15(16(19)20)18-23(21,22)14-4-2-1-3-5-14/h1-9,15,18H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGPCWOPUVAXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid typically involves multi-step organic reactions One common synthetic route starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline The aniline derivative is then subjected to sulfonylation to introduce the phenylsulfonyl group
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as cyanide ions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H14N2O4S
- Molecular Weight : 330.36 g/mol
- CAS Number : 1214694-25-3
The compound features a propanoic acid backbone with a cyanophenyl group and a phenylsulfonyl amino group. Its unique structure allows for various chemical reactivities, including acid-base reactions and nucleophilic substitutions, which are critical for its applications in drug development and biological research .
Biological Spectroscopy and Microscopy
One of the prominent applications of 3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid is as a blue fluorophore in biological spectroscopy and microscopy. The compound exhibits efficient blue fluorescence, making it valuable for imaging cell-membrane-bound peptides and determining peptide-membrane binding constants. This application is crucial for studying cellular interactions and dynamics .
Medicinal Chemistry
The compound shows promise as a lead candidate for developing new analgesics or anti-inflammatory agents. Its structural characteristics may allow modifications that enhance biological activity or selectivity for specific targets. The sulfonamide moiety is particularly relevant in medicinal chemistry, as it can improve pharmacological properties .
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid involves its interaction with specific molecular targets. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, while the phenylsulfonylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on substituent effects, physicochemical properties, and reported biological activities:
3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic Acid
- CAS : 1214050-43-7
- Molecular Formula: C₁₅H₁₄ClNO₄S
- Molecular Weight : 339.8 g/mol
- Key Differences: Substituent: Chlorine (Cl) replaces the cyano (CN) group on the phenyl ring. Physicochemical Properties:
- Density: 1.411 g/cm³ (predicted)
- pKa: 3.31 (predicted), suggesting moderate acidity comparable to the cyanophenyl analog .
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- General Structure: Features a hydroxyphenyl group instead of cyanophenyl and lacks the sulfonamide moiety.
3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic Acid (Compound 6d)
- Structure: Incorporates a thiazole ring and 4-cyanophenyl group.
- Key Differences: Biological Activity: Exhibited high cytotoxicity in screening assays, suggesting the thiazole scaffold synergizes with the cyanophenyl group for enhanced activity . Structural Complexity: The thiazole ring introduces rigidity, which may improve target specificity compared to the simpler sulfonamide backbone .
Data Table: Comparative Analysis
Key Findings and Implications
Substituent Effects :
- Electron-Withdrawing Groups (CN, Cl) : Enhance binding to electron-rich biological targets (e.g., enzymes) but may reduce solubility .
- Hydroxyl Groups : Improve solubility and antioxidant capacity but may decrease metabolic stability .
Sulfonamide vs. Thiazole Scaffolds :
- Sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase), while thiazoles often exhibit broad-spectrum cytotoxicity .
Research Gaps: Limited data exist on the specific biological activities of this compound.
Biological Activity
3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid is a complex organic compound notable for its unique structural features, which include a cyanophenyl group and a phenylsulfonylamino group attached to a propanoic acid backbone. With the molecular formula C16H14N2O4S and a molecular weight of 330.36 g/mol, this compound has garnered attention in biological and medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The compound's structure allows it to participate in various chemical reactions, enhancing its utility in synthetic chemistry. The presence of functional groups such as the carboxylic acid enables typical acid-base reactions, while the sulfonamide moiety can engage in nucleophilic substitution reactions. The cyanophenyl group may facilitate electrophilic aromatic substitution reactions, contributing to the compound's reactivity profile.
Research indicates that this compound exhibits significant biological activity, particularly as a blue fluorescence emitter in biological spectroscopy and microscopy. This property allows it to be utilized in imaging cell-membrane-bound peptides and determining peptide-membrane binding constants .
The mechanism of action involves interactions with specific molecular targets. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the phenylsulfonylamino group is capable of forming hydrogen bonds with amino acid side chains. These interactions can modulate enzyme or receptor activity, leading to various biological effects.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Amino-3-(4-cyanophenyl)propanoic acid | Contains an amino group instead of a sulfonamide | Neurotransmitter activity | Simpler structure |
| (2S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid | Biphenyl ether linkage | Anti-inflammatory properties | Unique ether functionality |
| 3-(4-benzenesulfonyl-thiophene-2-sulfonylamino)-phenylboronic acid | Contains boronic acid moiety | Antitumor activity | Boron functionality enhances reactivity |
These comparisons highlight how variations in structure influence biological activity, showcasing the distinctiveness of this compound due to its specific functional groups.
Synthesis and Yield
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the coupling of appropriate starting materials, often optimized for yield and purity .
Case Studies on Biological Activity
- Fluorescence Emission : Studies have demonstrated that this compound is an efficient blue fluorescence emitter, which has potential applications in live-cell imaging and tracking biomolecular interactions .
- Analgesic Potential : Preliminary investigations suggest that this compound may serve as a lead for developing new analgesics or anti-inflammatory agents due to its structural characteristics .
- Peptide-Membrane Binding : The compound has been utilized in studies determining peptide-membrane binding constants, providing insights into its role in cellular processes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves sequential steps:
Sulfonylation : Introduction of the phenylsulfonyl group via reaction with phenylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF at 0–5°C).
Cyanophenyl Coupling : The 4-cyanophenyl moiety is introduced through Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a DMF/H₂O solvent system at 80°C .
Propanoic Acid Backbone Formation : Alkylation or condensation reactions to assemble the propanoic acid core, often requiring anhydrous conditions and LiHMDS as a strong base .
Critical parameters include temperature control during sulfonylation to avoid side reactions and catalyst loading in cross-coupling steps to maximize yield (typically 2–5 mol% Pd).
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming structural integrity, with characteristic shifts for the sulfonamide NH (~10.5 ppm) and cyanophenyl C≡N (stretch at ~2230 cm⁻¹ in IR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ expected at m/z 357.1).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient ensures >95% purity .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data, such as varying MIC values against Gram-negative pathogens?
- Methodological Answer : Discrepancies often arise from differences in:
- Bacterial Strains : Use standardized panels (e.g., CLSI guidelines) with defined multidrug-resistant (MDR) isolates (e.g., Pseudomonas aeruginosa ATCC 27853) .
- Compound Solubility : Pre-solubilize in DMSO (≤1% v/v) and validate in broth microdilution assays to avoid false negatives.
- Substituent Effects : Compare analogs (e.g., methoxy vs. chloro substituents on the phenyl ring) to identify structure-activity relationships (SAR). For example, 4-cyanophenyl derivatives show enhanced membrane penetration over hydroxylated analogs, explaining activity variations .
Q. What strategies are effective in designing analogs to improve metabolic stability without compromising target binding?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the cyanophenyl group with trifluoromethylpyridine to enhance metabolic resistance while maintaining π-π stacking interactions .
- Prodrug Approaches : Esterify the propanoic acid moiety (e.g., ethyl ester) to improve oral bioavailability, with enzymatic hydrolysis in vivo regenerating the active form .
- Molecular Dynamics (MD) Simulations : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., dihydrofolate reductase) and prioritize synthetic targets .
Data Analysis & Experimental Design
Q. How should researchers optimize reaction conditions for low-yield steps, such as the sulfonylation or cross-coupling stages?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables like temperature (40–100°C), catalyst loading (1–10 mol%), and solvent polarity (DMF vs. THF). For example, increasing Pd(PPh₃)₄ to 5 mol% in cross-coupling improves yield from 45% to 72% .
- In Situ Monitoring : Use FTIR or LC-MS to detect intermediates and abort reactions if undesired byproducts (e.g., des-cyano derivatives) dominate .
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (2.1–2.5), aqueous solubility (-3.2 LogS), and CYP450 inhibition (risk of hepatotoxicity) .
- QSAR Modeling : Train models on datasets of sulfonamide derivatives to correlate structural descriptors (e.g., topological polar surface area) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
